REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:12][OH:13].[Cl:1][c:2]1[n:3][c:4]([C:8]([Cl:9])([Cl:10])[Cl:11])[cH:5][cH:6][cH:7]1.[ClH:14].[Fe:15]>>[Cl:1][c:2]1[n:3][c:4]([CH:8]([Cl:9])[Cl:10])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(C(Cl)(Cl)Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Fe]
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Name
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|
Type
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product
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Smiles
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Clc1cccc(C(Cl)Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |